Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and an isoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the intermediate product reacts with piperazine in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in neuroinflammation and neuroprotection.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different pharmacological properties.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of structural features, which confer distinct pharmacological activities. Its potential neuroprotective and anti-inflammatory properties make it a promising candidate for further research and development in the field of medicine.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 4-[3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H29N3O5/c1-4-33-25(31)28-15-13-27(14-16-28)24(30)21-19-7-5-6-8-20(19)23(29)26(2)22(21)17-9-11-18(32-3)12-10-17/h5-12,21-22H,4,13-16H2,1-3H3 |
InChI Key |
LLJNCOMAIKXAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.